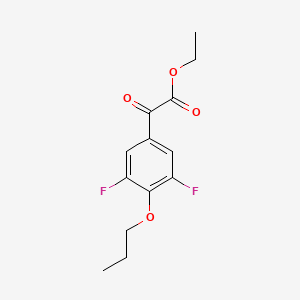

Ethyl 3,5-difluoro-4-n-propoxybenzoylformate

CAS No.: 1443305-06-3

Cat. No.: VC13536008

Molecular Formula: C13H14F2O4

Molecular Weight: 272.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443305-06-3 |

|---|---|

| Molecular Formula | C13H14F2O4 |

| Molecular Weight | 272.24 g/mol |

| IUPAC Name | ethyl 2-(3,5-difluoro-4-propoxyphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C13H14F2O4/c1-3-5-19-12-9(14)6-8(7-10(12)15)11(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | UMOVWOKIJQWUQP-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1F)C(=O)C(=O)OCC)F |

| Canonical SMILES | CCCOC1=C(C=C(C=C1F)C(=O)C(=O)OCC)F |

Introduction

Ethyl 3,5-difluoro-4-n-propoxybenzoylformate is a synthetic organic compound with the molecular formula C13H14F2O4 and a molecular weight of approximately 270.25 g/mol . This compound is an ester derivative of benzoylformate, distinguished by the presence of two fluorine atoms at the 3 and 5 positions and a propoxy group attached to the benzene ring. The unique combination of fluorine atoms and a propoxy group confers distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of Ethyl 3,5-difluoro-4-n-propoxybenzoylformate typically involves the esterification of 3,5-difluoro-4-n-propoxybenzoic acid with ethyl formate. This reaction is usually catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. The product is purified through distillation or recrystallization.

Chemical Reactions and Transformations

Ethyl 3,5-difluoro-4-n-propoxybenzoylformate can undergo various chemical reactions:

-

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: The fluorine atoms can be substituted with nucleophiles like amines or thiols in the presence of a base under reflux conditions.

Biological Activities and Applications

Ethyl 3,5-difluoro-4-n-propoxybenzoylformate has been investigated for several biological activities:

-

Pain Management: It shows potential in developing analgesic formulations due to its vanilloid receptor antagonistic activity, which can be beneficial for treating neuropathic pain and inflammatory disorders.

-

Anti-inflammatory Effects: The compound modulates inflammatory pathways, suggesting its use in anti-inflammatory therapies. It can inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.

-

Antimicrobial Activity: Preliminary studies indicate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

-

Anticancer Properties: There is preliminary evidence suggesting it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Industrial and Material Applications

In addition to its biological applications, Ethyl 3,5-difluoro-4-n-propoxybenzoylformate can be used in:

-

Coatings and Adhesives: It enhances the stability and performance of polymeric materials in UV-curable coatings, improving adhesion properties and durability.

-

Drug Delivery Systems: Its unique structure allows it to serve as a linker in drug conjugates for targeted delivery systems, enhancing stability in blood and facilitating release within target cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume